molecular formula C9H12ClNO2 B174171 Ethyl 4-Pyridylacetate hydrochloride CAS No. 102879-50-5

Ethyl 4-Pyridylacetate hydrochloride

Cat. No. B174171
M. Wt: 201.65 g/mol
InChI Key: MDRAQNDCTMOKMQ-UHFFFAOYSA-N
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Description

Ethyl 4-Pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . Its hydrochloride salt was used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors .


Synthesis Analysis

Ethyl 4-Pyridylacetate is a pyridine-based compound used for grafting onto self-adhesive gold substrates . It may be used as a starting material in the synthesis of 4-piperidylethanol . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .


Molecular Structure Analysis

The molecular formula of Ethyl 4-Pyridylacetate is C9H11NO2 . Its molecular weight is 165.19 . The InChI key is QVLJLWHOILVHJJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 4-Pyridylacetate participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .


Physical And Chemical Properties Analysis

Ethyl 4-Pyridylacetate has a boiling point of 127-128 °C/14 mmHg . Its melting point is 18-19 °C . The density of Ethyl 4-Pyridylacetate is 1.079 g/mL at 25 °C . The refractive index is n20/D 1.499 (lit.) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-Pyridylacetate hydrochloride is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the formation of Ethyl tetrachloro-4-pyridylacetoacetates and tetrachloro-2-pyridylacetoacetates through a reaction with pentachloropyridine and sodioacetoacetic ester (Moshchitskii, Pavlenko, & Zalesskii, 1978). Additionally, it is involved in the synthesis of 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]-indolizine (Dalton & Teitei, 1969).

Pharmaceutical and Biological Applications

Ethyl 4-Pyridylacetate hydrochloride plays a role in the pharmaceutical sector. For example, it contributes to the synthesis of novel heterocyclic derivatives that show potential in biological activities. These derivatives have been evaluated for their antimicrobial properties and cytotoxicity, showing significant activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans (Szulczyk et al., 2017).

Advanced Chemical Synthesis Techniques

This compound is also vital in advanced chemical synthesis techniques. It is used in the development of pyrrole derivatives, showing its versatility in organic chemistry. The use of Ethyl 4-Pyridylacetate hydrochloride in these reactions demonstrates its significance in synthesizing a range of complex organic compounds, potentially useful in various chemical industries (Dawadi & Lugtenburg, 2011).

Catalysis and Reaction Mechanisms

Furthermore, Ethyl 4-Pyridylacetate hydrochloride is instrumental in studies related to catalysis and reaction mechanisms. Its role in facilitating various chemical reactions, such as acylation of inert alcohols, is notable. These studies provide valuable insights into the reaction mechanisms and potential applications in industrial processes (Liu, Ma, Liu, & Wang, 2014).

Safety And Hazards

Ethyl 4-Pyridylacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAQNDCTMOKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506465
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Pyridylacetate hydrochloride

CAS RN

102879-50-5
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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